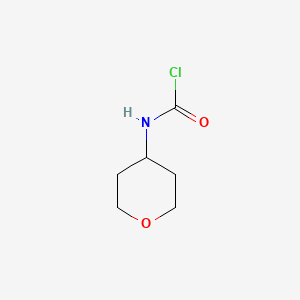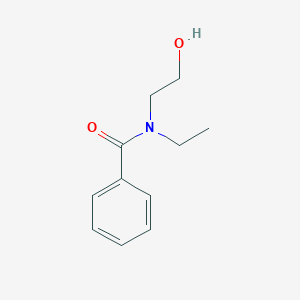
N-Ethyl-N-(2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with an ethyl group and a 2-hydroxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethyl-N-(2-hydroxyethyl)benzamide can be synthesized through the direct condensation of benzoic acid with N-ethyl-2-hydroxyethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-ethyl-N-(2-oxoethyl)benzamide.
Reduction: The amide group can be reduced to an amine, yielding N-ethyl-N-(2-hydroxyethyl)benzylamine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-ethyl-N-(2-oxoethyl)benzamide.
Reduction: N-ethyl-N-(2-hydroxyethyl)benzylamine.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N-(2-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an inhibitor of quorum sensing in bacteria, thereby reducing biofilm formation and bacterial resistance . The exact molecular pathways involved depend on the specific application and target organism.
Comparación Con Compuestos Similares
N-Ethyl-N-(2-hydroxyethyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-Hydroxyethyl)benzamide: Lacks the ethyl group on the amide nitrogen.
N-Ethylbenzamide: Lacks the 2-hydroxyethyl group.
N-(2,2,2-Tribromo-1-hydroxyethyl)benzamide: Contains a tribromo substitution on the hydroxyethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
21010-54-8 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-ethyl-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-2-12(8-9-13)11(14)10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3 |
Clave InChI |
DEQCOBZTSSIPMT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




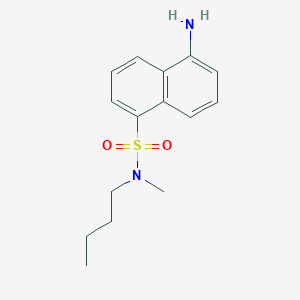
![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
![4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13884324.png)
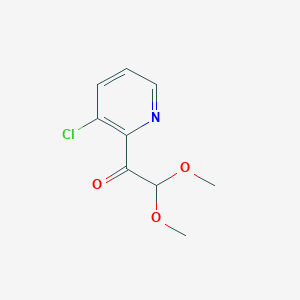
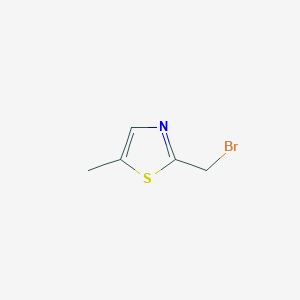
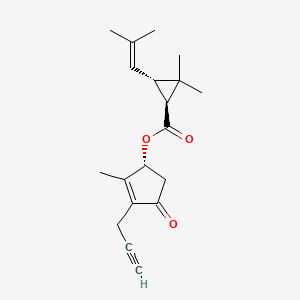
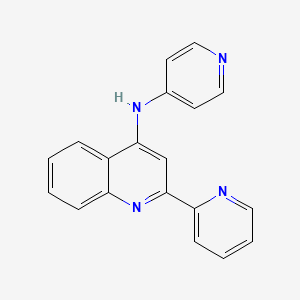
![N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B13884354.png)
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)

